(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane
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Overview
Description
(4-Nitrophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane is an organic compound that features a nitrophenyl group and a chlorotrifluoromethylphenyl group connected via a methane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-nitrophenyl chloroformate with an appropriate nucleophile under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: The major product is (4-Aminophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
(4-Nitrophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Used in the synthesis of carbamates and ureas.
4-Nitrophenyl cyclopropylcarbamate: Utilized in the synthesis of anticancer drugs.
Uniqueness
(4-Nitrophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane is unique due to the presence of both nitrophenyl and chlorotrifluoromethylphenyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
1-chloro-4-[(4-nitrophenyl)methyl]-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-13-6-3-10(8-12(13)14(16,17)18)7-9-1-4-11(5-2-9)19(20)21/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMYAHOSUXSDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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